molecular formula C22H20O9 B018624 5,7-Diacetoxy-3,4',8-trimethoxyflavone CAS No. 5128-43-8

5,7-Diacetoxy-3,4',8-trimethoxyflavone

Cat. No.: B018624
CAS No.: 5128-43-8
M. Wt: 428.4 g/mol
InChI Key: PKVJLPXCFDHGEY-UHFFFAOYSA-N
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Description

5,7-Diacetoxy-3,4’,8-trimethoxyflavone is a flavonoid compound with the molecular formula C22H20O9 and a molecular weight of 428.39 g/mol . It is characterized by the presence of acetoxy and methoxy groups attached to the flavone core structure. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone typically involves the acetylation of 5,7-dihydroxy-3,4’,8-trimethoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

Industrial production of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-Diacetoxy-3,4’,8-trimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Mechanism of Action

The mechanism of action of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diacetoxy-3,4’,8-trimethoxyflavone is unique due to its specific acetoxy and methoxy group arrangement, which contributes to its distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to similar compounds.

Properties

IUPAC Name

[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVJLPXCFDHGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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